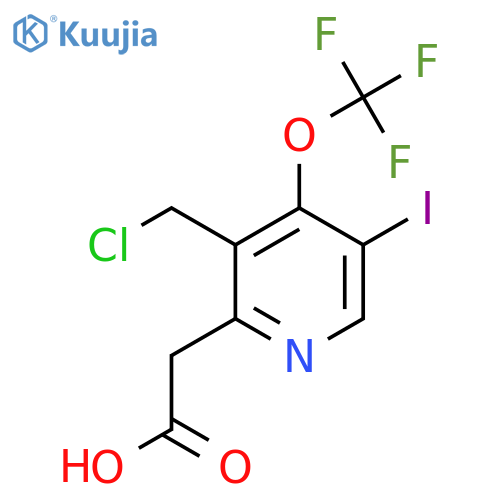Cas no 1804865-72-2 (3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid)

1804865-72-2 structure
商品名:3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid
CAS番号:1804865-72-2
MF:C9H6ClF3INO3
メガワット:395.501524448395
CID:4813947
3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid
-
- インチ: 1S/C9H6ClF3INO3/c10-2-4-6(1-7(16)17)15-3-5(14)8(4)18-9(11,12)13/h3H,1-2H2,(H,16,17)
- InChIKey: DPIZFTVBOSNMIS-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(CC(=O)O)C(CCl)=C1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 305
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 59.4
3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029089331-1g |
3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid |
1804865-72-2 | 97% | 1g |
$1,549.60 | 2022-04-01 |
3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
1804865-72-2 (3-(Chloromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-acetic acid) 関連製品
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
